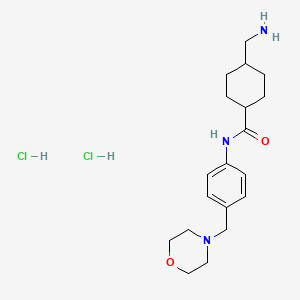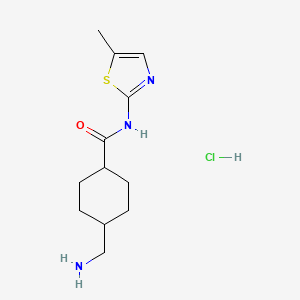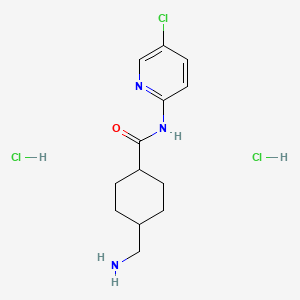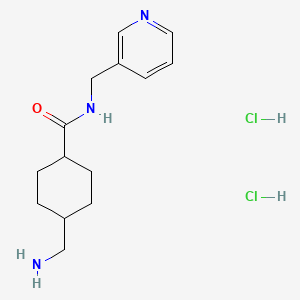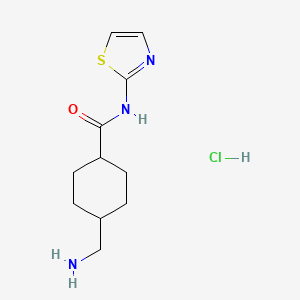
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that combines a cyclohexane ring, an aminomethyl group, and a thiazole moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the aminomethyl group. The thiazole moiety is then incorporated through a coupling reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it valuable for various applications .
Mécanisme D'action
The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole moiety, such as thiazolidines and thiazoles, share structural similarities and may exhibit comparable biological activities.
Cyclohexane Derivatives: Compounds with a cyclohexane ring, such as cyclohexanecarboxylic acids and their derivatives, also share structural features and may have similar chemical reactivity.
Uniqueness
What sets (trans)-4-Aminomethyl-cyclohexanecarboxylic acid thiazol-2-ylamide hydrochloride apart is its unique combination of the cyclohexane ring, aminomethyl group, and thiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1204337-39-2 |
|---|---|
Formule moléculaire |
C11H18ClN3OS |
Poids moléculaire |
275.80 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H17N3OS.ClH/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);1H |
Clé InChI |
FXBPCXQFQDHESB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)C(=O)NC2=NC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


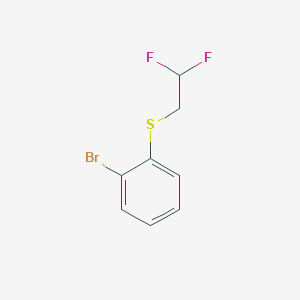
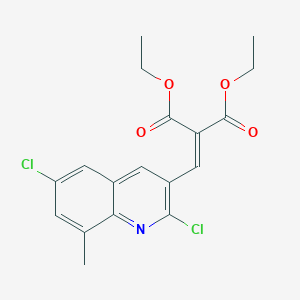
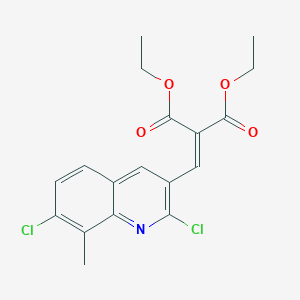
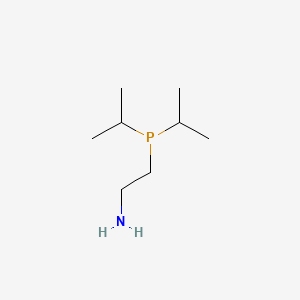
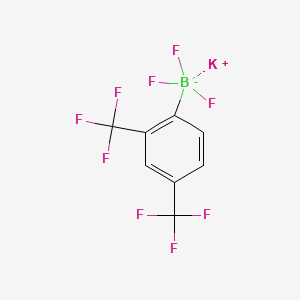
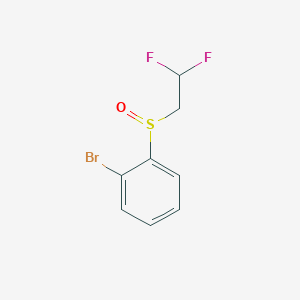
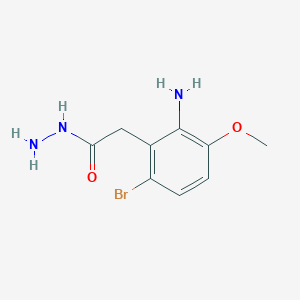
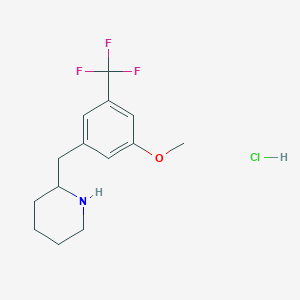
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
